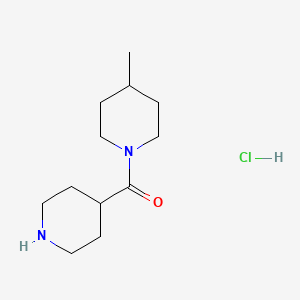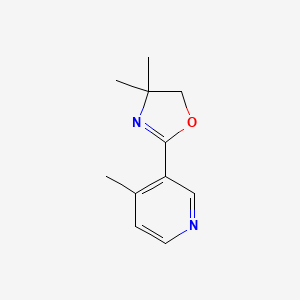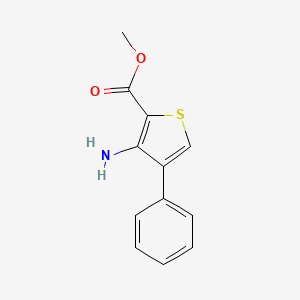
2-Chloro-3-(chloromethyl)quinoline
Descripción general
Descripción
2-Chloro-3-(chloromethyl)quinoline is a chemical compound with the empirical formula C10H7Cl2N . It is a solid substance that appears as a white to light yellow or light orange powder or crystal .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)quinoline and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction has been used to prepare 2-Chloroquinoline-3-carbaldehydes from acetanilide .Molecular Structure Analysis
The molecular weight of 2-Chloro-3-(chloromethyl)quinoline is 212.07 . The structure of the compound includes a quinoline ring with chloromethyl groups attached .Chemical Reactions Analysis
The chemistry of 2-Chloro-3-(chloromethyl)quinoline involves various reactions. For instance, it can undergo substitution reactions to produce Schiff’s bases . It can also participate in intramolecular cyclization of 1,3-diols .Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)quinoline is a solid at 20 degrees Celsius . It has a melting point range of 114.0 to 118.0 degrees Celsius . The compound is soluble in dimethylformamide .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Ring Systems
“2-Chloro-3-(chloromethyl)quinoline” is used in the synthesis of quinoline ring systems. Quinoline is a versatile heterocyclic compound with applications in various fields of synthetic organic chemistry .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
This compound plays a crucial role in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. These systems have significant applications in the development of new pharmaceuticals .
Development of Fluorescent Probes
“2-Chloro-3-(chloromethyl)quinoline” has been used in the development of a quinoline-based C3-symmetric fluorescent probe. This probe can selectively detect Zn2+ without the interference of Cd2+ via significant enhancement in emission intensity .
Biological Evaluation
The compound and its analogs have been used in biological evaluations, contributing to the understanding of their potential pharmacological activities .
Synthetic Applications
“2-Chloro-3-(chloromethyl)quinoline” and its related analogs have synthetic applications. They are used in the development of various heterocyclic organic compounds .
Drug Discovery
Quinoline, which can be synthesized using “2-Chloro-3-(chloromethyl)quinoline”, is a vital scaffold for leads in drug discovery. It plays a major role in the field of medicinal chemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIJHUIOTFDGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366246 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-(chloromethyl)quinoline | |
CAS RN |
90097-52-2 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(chloromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-chloro-3-(chloromethyl)quinoline in organic synthesis?
A1: 2-Chloro-3-(chloromethyl)quinoline serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it readily undergoes Sonogashira coupling reactions with terminal acetylenes in the presence of a palladium catalyst. [] This reaction leads to the formation of novel dimer quinolinium salts, expanding the scope of accessible quinoline derivatives. [] Additionally, 2-chloro-3-(chloromethyl)quinoline reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, providing a route to synthesize dihydropyrimidothiazinoquinoline derivatives. [] These examples highlight the compound's versatility in constructing complex molecular architectures with potential biological activities.
Q2: Are there regioselective reactions reported for 2-chloro-3-(chloromethyl)quinoline?
A3: Yes, research indicates that 2-chloro-3-(chloromethyl)quinoline displays regioselective reactivity. For example, it undergoes regioselective O-alkylation to yield compounds like 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. [] This regioselectivity likely arises from the specific electronic and steric properties of the molecule, making the oxygen atom a more favorable nucleophilic site for alkylation compared to other potential sites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)





![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)